molecular formula C11H12N2O B1268260 7-Amino-4,6-dimethyl-quinolin-2-ol CAS No. 58336-28-0

7-Amino-4,6-dimethyl-quinolin-2-ol

Cat. No. B1268260
CAS RN: 58336-28-0
M. Wt: 188.23 g/mol
InChI Key: ABQYXNJQAUIVJZ-UHFFFAOYSA-N
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Description

7-Amino-4,6-dimethyl-quinolin-2-ol is a chemical compound with the molecular formula C11H12N2O . It is a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H12N2O/c1-6-4-11(14)13-10-5-9(12)7(2)3-8(6)10/h3-5H,12H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.23 . Its melting point is 360 degrees Celsius (decomposition) .

Scientific Research Applications

  • Antitumor Activity : Quinoline derivatives like TAS-103 have been shown to display antitumor activity in various models. TAS-103 acts by disrupting the formation of the signal recognition particle complex, affecting the delivery of secretory proteins in cells, which suggests potential applications in chemotherapy (Yoshida et al., 2008).

  • Inhibitory Effects on Cellular Processes : Quinoline-4-carboxylic acid derivatives have been studied for their effect on cellular viability against various carcinoma cell lines, indicating potential as anticancer agents. These compounds have shown significant anticancer activity, which may be attributed to their interactions with human topoisomerase IIα (Bhatt et al., 2015).

  • Chemical Synthesis and Properties : Research on the synthesis of derivatives of quinolin-2-ones, like 7-[1-aza-2-(dimethylamino)vinyl]-4-methylhydroquinolin-2-ones, has been conducted. These studies include examining their properties in different solvents, which is crucial for understanding their chemical behavior and potential applications (Zhang et al., 2001).

  • Corrosion Inhibition : Quinoline derivatives have been evaluated as corrosion inhibitors for mild steel in acidic medium. These studies have shown significant inhibition efficiency, suggesting their potential use in industrial applications to prevent metal corrosion (Singh et al., 2016).

  • Inhibition of Enzymatic Activity : Certain quinolinone compounds, structurally similar to coumarins, have been investigated for their interaction with human carbonic anhydrase isoforms. These studies reveal the potential of such compounds as enzyme inhibitors, which could have therapeutic implications (Vullo et al., 2015).

  • Transformation Growth Factor Beta Inhibition : Novel quinoline derivatives have been synthesized and evaluated for their inhibitory effects on the transforming growth factor beta type I receptor kinase domain. This research has implications for the development of new therapeutic agents (Li et al., 2004).

Safety and Hazards

The safety data sheet indicates that 7-Amino-4,6-dimethyl-quinolin-2-ol causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-amino-4,6-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-4-11(14)13-10-5-9(12)7(2)3-8(6)10/h3-5H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQYXNJQAUIVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NC(=O)C=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327905
Record name 7-Amino-4,6-dimethyl-quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58336-28-0
Record name 7-Amino-4,6-dimethyl-quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AMINO-4,6-DIMETHYL-2-QUINOLINOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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